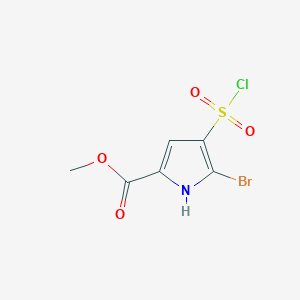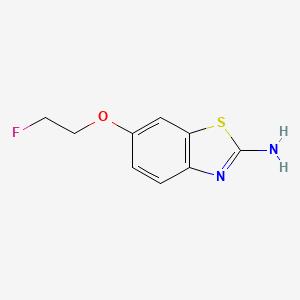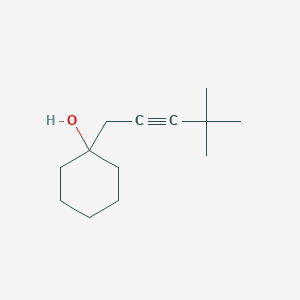![molecular formula C12H11BrF2N2O B13324590 6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one](/img/structure/B13324590.png)
6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, two fluorine atoms, and a spiro linkage between a cyclohexane ring and a pyrrolopyridine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Spiro Linkage: The spiro linkage is formed by reacting the pyrrolopyridine core with a cyclohexane derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential cyclization or ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketone or carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Chemical Biology: Researchers use this compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Wirkmechanismus
The mechanism of action of 6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,4-difluorobenzene: A simpler aromatic compound with similar halogenation but lacking the spirocyclic structure.
Pyrrolopyrazine Derivatives: Compounds with a similar pyrrole ring but different biological activities and applications.
Indole Derivatives: Compounds with a similar aromatic core but different substituents and biological properties.
Uniqueness
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H11BrF2N2O |
|---|---|
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
6-bromo-4',4'-difluorospiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C12H11BrF2N2O/c13-7-5-8-9(16-6-7)11(10(18)17-8)1-3-12(14,15)4-2-11/h5-6H,1-4H2,(H,17,18) |
InChI-Schlüssel |
LVEBWQIKGWUCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC12C3=C(C=C(C=N3)Br)NC2=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine](/img/structure/B13324537.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)


![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13324561.png)
![{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13324569.png)


